4,5-Difluoro-3-n-propoxybenzoyl chloride
Description
4,5-Difluoro-3-n-propoxybenzoyl chloride is a fluorinated aromatic acyl chloride derivative with a propoxy substituent at the 3-position. Its molecular structure combines electron-withdrawing fluorine atoms and an alkoxy group, making it a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or pharmaceuticals. The compound’s unique substitution pattern (fluorine at positions 4 and 5, propoxy at position 3) influences its electronic and steric properties, which are critical for reactivity and downstream applications.
Properties
IUPAC Name |
3,4-difluoro-5-propoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-3-15-8-5-6(10(11)14)4-7(12)9(8)13/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJURYWIJPNIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-n-propoxybenzoyl chloride typically involves the reaction of 4,5-difluoro-3-n-propoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-n-propoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,5-difluoro-3-n-propoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in aqueous conditions, often under mild heating.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
4,5-Difluoro-3-n-propoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-n-propoxybenzoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies of 4,5-Difluoro-3-n-propoxybenzoyl chloride are absent in the provided evidence, its structural analogs can be analyzed based on functional groups and substitution patterns:
Table 1: Comparison of Key Benzoyl Chloride Derivatives
Key Findings:
Fluorine Substitution: The presence of fluorine at positions 4 and 5 in the target compound likely enhances its electrophilicity compared to non-fluorinated analogs like benzoyl chloride. However, steric hindrance from the propoxy group may reduce nucleophilic attack rates relative to simpler fluorinated derivatives (e.g., 4-fluorobenzoyl chloride) .
Alkoxy Group Impact : The n-propoxy substituent introduces steric bulk, which could slow reactions compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This is a common trend in acyl chloride chemistry .
Commercial Accessibility : Both this compound and the triazole derivative listed by CymitQuimica are discontinued, highlighting challenges in procuring specialized fluorinated/heterocyclic intermediates .
Limitations and Recommendations
The lack of direct experimental data in the provided evidence restricts a deeper comparative analysis (e.g., spectroscopic or kinetic studies). Future work should consult specialized databases (e.g., Reaxys, SciFinder) or recent journals focusing on fluorinated acyl chlorides. Synthetic routes for in-house preparation of discontinued compounds may also be explored.
Biological Activity
4,5-Difluoro-3-n-propoxybenzoyl chloride is a synthetic organic compound that has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a benzene ring substituted with two fluorine atoms at the 4 and 5 positions, a propoxy group at the 3 position, and a carbonyl chloride functional group.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂ClF₂O |
| Molecular Weight | 252.67 g/mol |
| Melting Point | TBD |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology.
Anticancer Activity
A study focusing on related compounds demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism of action may involve inducing apoptosis through the activation of specific signaling pathways.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Tamoxifen | MCF-7 | 0.5 | |
| Other fluorinated derivatives | MCF-7 | TBD |
The proposed mechanism by which this compound exerts its biological effects likely involves interaction with cellular targets that modulate metabolic pathways. The presence of the carbonyl chloride group may facilitate nucleophilic attack by cellular components, leading to downstream effects on cell viability.
Toxicological Considerations
While exploring the biological activity of this compound, understanding its toxicity profile is essential. Current literature suggests that related compounds may exhibit low toxicity in normal cells; however, comprehensive studies are needed to establish the safety profile of this compound specifically.
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A synthesis of various derivatives revealed that modifications can enhance cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells.
- Flavor Profile Analysis : Research into the sensory properties indicated its potential role in flavor enhancement for food science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
